

An In-depth Technical Guide on Dasatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-Name
Cat. No.: B132136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. [1][2] It is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of certain cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [3][4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for dasatinib.

Chemical Structure and Physicochemical Properties

Dasatinib is a synthetic compound with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide. [2]

Chemical Structure:

Chemical structure of dasatinib.

Image Credit: Wikimedia Commons

The physicochemical properties of dasatinib are summarized in the table below. It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. [6] The dissolution of dasatinib can be a rate-limiting step for its absorption. [6]

Table 1: Physicochemical Properties of Dasatinib

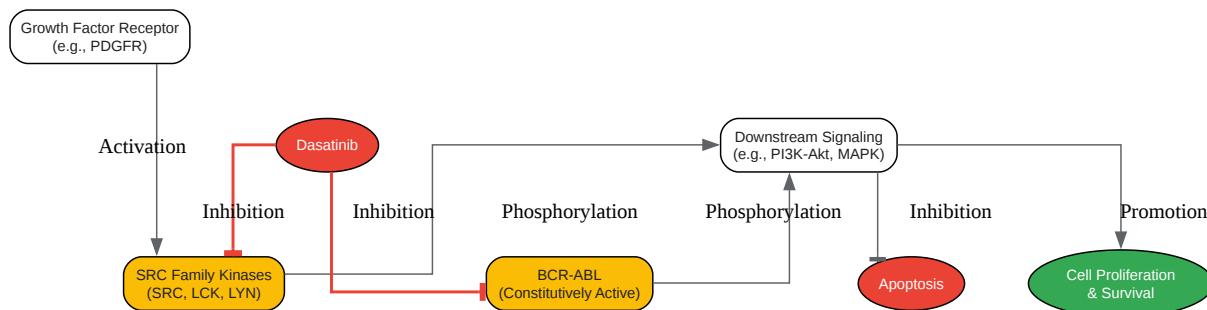
Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₆ CIN ₇ O ₂ S	[7][8]
Molecular Weight	488.01 g/mol	[8]
CAS Number	302962-49-8	[8]
Appearance	White to off-white powder	[9]
Melting Point	~285 °C	[6]
Solubility	Insoluble in water, soluble in DMSO	[6][9]
BCS Class	Class II	[6]

Mechanism of Action and Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[\[1\]](#) Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal fusion protein that drives the proliferation of cancer cells in CML and some cases of ALL.[\[10\]](#) Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling pathways that promote cancer cell growth and survival.[\[10\]](#) This ultimately leads to apoptosis (programmed cell death) of the malignant cells.[\[10\]](#)

A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[\[10\]](#)

Beyond BCR-ABL, dasatinib also potently inhibits other families of tyrosine kinases, including:


- Src Family Kinases (SFKs): Including Src, Lck, and Lyn, which are involved in cell growth, differentiation, and survival.[\[1\]\[11\]\[12\]](#)
- c-KIT[\[4\]\[10\]](#)
- Ephrin (EPH) receptors[\[10\]](#)

- Platelet-derived growth factor receptor (PDGFR) β [4][10]

The inhibition of these additional kinases contributes to the broad therapeutic activity of dasatinib.[10]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway inhibited by dasatinib.

[Click to download full resolution via product page](#)

Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling.

Quantitative Data

The efficacy and safety of dasatinib have been evaluated in numerous clinical trials.[13][14] The tables below summarize key quantitative data from these studies.

Table 2: Kinase Inhibition Profile of Dasatinib

Kinase Target	IC50 (nM)	Reference(s)
BCR-ABL	<1	[15]
SRC	0.5	[15]
LCK	1.1	[15]
c-KIT	12	[15]
PDGFR β	28	[15]

IC50 values represent the concentration of dasatinib required to inhibit 50% of the kinase activity in vitro and can vary depending on the assay conditions.

Table 3: Clinical Efficacy of Dasatinib in Newly Diagnosed Chronic Phase CML (DASISION Study - 5-Year Follow-up)

Response Metric	Dasatinib (100 mg once daily)	Imatinib (400 mg once daily)	Reference(s)
Complete Cytogenetic Response (CCyR)	76%	66%	[16]
Major Molecular Response (MMR)	76%	64%	[16]
Progression-Free Survival (PFS)	85%	86%	[16]
Overall Survival (OS)	91%	90%	[16]

Table 4: Common Adverse Reactions ($\geq 15\%$) in Patients with Newly Diagnosed Chronic Phase CML

Adverse Reaction	Percentage of Patients	Reference(s)
Myelosuppression	Varies by grade	[17]
Fluid Retention	Varies by type	[17]
Diarrhea	≥15%	[17]
Headache	≥15%	[17]
Musculoskeletal Pain	≥15%	[17]
Rash	≥15%	[17]
Nausea	≥15%	[17]

Experimental Protocols

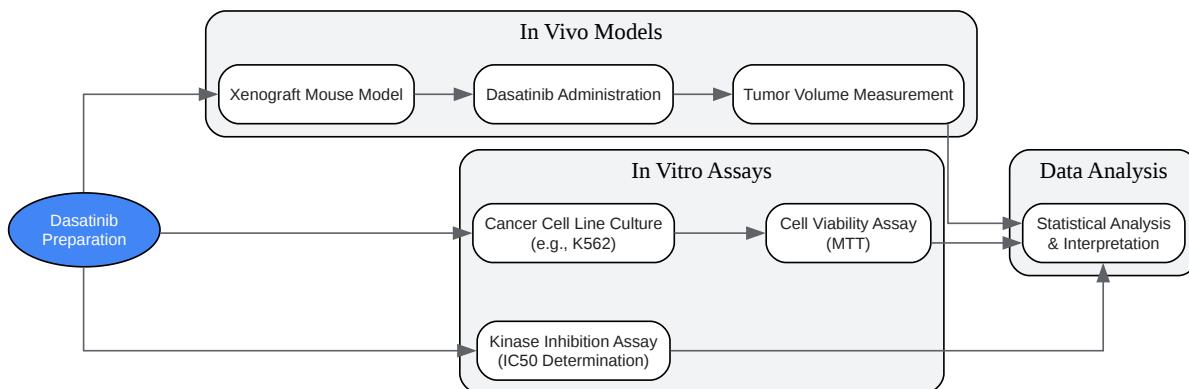
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dasatinib against a specific kinase.

Methodology:

- Recombinant kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP are combined in a reaction buffer.
- Dasatinib is added to the reaction mixture at various concentrations.
- The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
- The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
- The percentage of kinase inhibition is calculated for each dasatinib concentration relative to a control without the inhibitor.

- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the dasatinib concentration and fitting the data to a sigmoidal dose-response curve.


Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of dasatinib on cancer cell lines.

Methodology:

- Cancer cells (e.g., K562 for CML) are seeded in a 96-well plate and allowed to adhere overnight.
- Dasatinib is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with dasatinib for a specified period (e.g., 72 hours).
- After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
- The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a detergent).
- The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating the efficacy of dasatinib.

Conclusion

Dasatinib is a well-characterized and highly effective multi-targeted tyrosine kinase inhibitor. Its potent inhibition of BCR-ABL and other key kinases has established it as a cornerstone in the treatment of CML and Ph+ ALL.^{[3][5]} The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research continues to explore the full potential of dasatinib in various oncological and non-oncological indications.^{[4][18]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Facebook [cancer.gov]
- 3. fiercepharma.com [fiercepharma.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgrx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dasatinib - Wikipedia [en.wikipedia.org]
- 8. Dasatinib | C22H26CIN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. ascopubs.org [ascopubs.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b132136#d-name-chemical-structure-and-properties\]](https://www.benchchem.com/product/b132136#d-name-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com